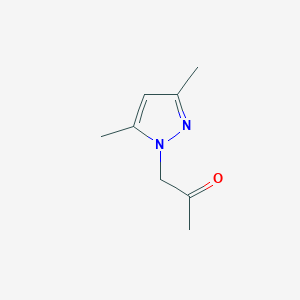![molecular formula C13H11NO3S B1270262 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid CAS No. 478080-03-4](/img/structure/B1270262.png)
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid” is a chemical compound with the molecular formula C13H11NO3S and a molecular weight of 261.3 . It is also known by its CAS number CB4445955 .
Synthesis Analysis
While specific synthesis methods for “3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The use of TEA as a base and THF as a solvent has been reported .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid” consists of a thiophene ring attached to a carboxylic acid group and an amide group . The amide group is further substituted with a 4-methylbenzoyl group .
Physical And Chemical Properties Analysis
The melting point of “3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid” is reported to be between 197-200°C .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
This compound has been studied as a corrosion inhibitor. In a study, two novel rare-earth (RE) 3-(4-methylbenzoyl)-propanoate (mbp) complexes (RE(mbp) 3; RE = La, Y) were used as corrosion inhibitors for AS1020 mild steel in 0.01 M NaCl solutions . The high corrosion inhibition performance of Y(mbp) 3 is attributed to the build-up of a protective surface film .
Antibacterial Activity
Some β-amino acid derivatives of the 3-{(5 Z)-5-Substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid, which include this compound, have shown remarkable inhibitory activity against the tested strains of S. aureus, B. cereus, E. coli and P. aeruginosa .
Proteomics Research
This compound is also used in proteomics research. It is available for purchase from scientific research supply companies for this purpose .
Synthesis of N-(3-Amino-4-methylphenyl)benzamide
In a continuous flow microreactor system, this compound was synthesized and used to determine intrinsic reaction kinetics parameters .
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYJETWWYWHAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
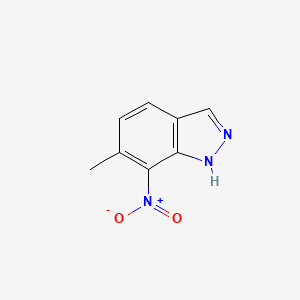

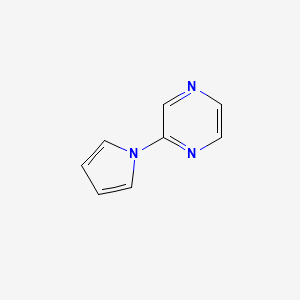
![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)

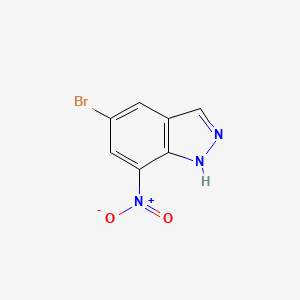
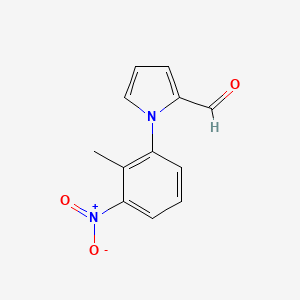
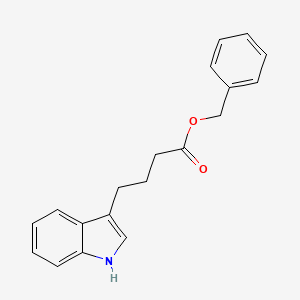
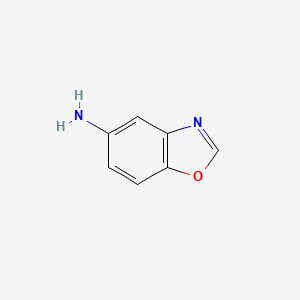
![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

